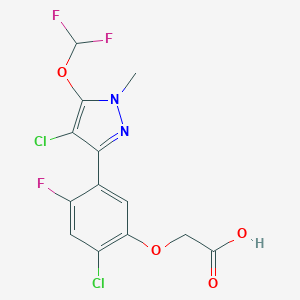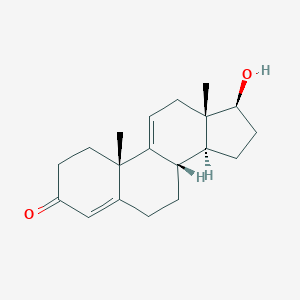
Bromodiiodometano
Descripción general
Descripción
Bromodiiodomethane is a halogenated organic compound with the chemical formula CHBrI₂. It is a colorless liquid that is highly reactive due to the presence of both bromine and iodine atoms. This compound is used extensively in organic synthesis and various scientific research applications.
Aplicaciones Científicas De Investigación
Bromodiiodomethane is used in various scientific fields due to its reactivity:
Organic Synthesis: It serves as a reagent in the synthesis of complex organic molecules, including dyes and pharmaceuticals.
Chromatography: Bromodiiodomethane is used in chromatography to separate mixtures of compounds.
Spectroscopy: It aids in the structural analysis of organic molecules through spectroscopic techniques.
Environmental Studies: The compound is studied for its role in the formation of trihalomethanes in water treatment processes.
Mecanismo De Acción
Target of Action
Bromodiiodomethane (BrCH2I) is a halomethane that has been investigated as a reagent for cyclopropanation . The primary targets of bromodiiodomethane are the carbon-carbon double bonds in organic compounds, where it acts as a methylene source .
Mode of Action
Bromodiiodomethane interacts with its targets through a process known as the Simmons-Smith reaction . In this reaction, bromodiiodomethane forms a complex with a zinc-copper couple, which then reacts with carbon-carbon double bonds to form cyclopropanes .
Biochemical Pathways
The biochemical pathways affected by bromodiiodomethane are those involved in the synthesis of cyclopropane-containing compounds . The downstream effects of these pathways can vary widely, as cyclopropane rings are found in a variety of natural and synthetic compounds with diverse biological activities .
Result of Action
The primary molecular effect of bromodiiodomethane’s action is the formation of cyclopropane rings . This can have a variety of cellular effects, depending on the specific compound being synthesized and its role in cellular processes .
Action Environment
The action, efficacy, and stability of bromodiiodomethane can be influenced by various environmental factors. For example, the presence of other reagents, the pH, temperature, and solvent can all affect the rate and outcome of the Simmons-Smith reaction . Furthermore, bromodiiodomethane is sensitive to light, which can lead to its photodissociation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Bromodiiodomethane can be synthesized through the halogenation of methylene iodide (CH₂I₂) with bromine (Br₂). The reaction typically occurs under controlled conditions to ensure the selective formation of bromodiiodomethane.
Industrial Production Methods: Industrial production of bromodiiodomethane involves the careful addition of bromine to methylene iodide in the presence of a catalyst. The reaction is carried out in a solvent such as acetonitrile to facilitate the process and improve yield.
Types of Reactions:
Substitution Reactions: Bromodiiodomethane undergoes nucleophilic substitution reactions where the bromine or iodine atoms can be replaced by other nucleophiles.
Photodissociation: Upon exposure to light, bromodiiodomethane can undergo photodissociation, breaking down into bromine and iodine radicals.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions (OH⁻), cyanide ions (CN⁻), and amines.
Photodissociation Conditions: Photodissociation typically requires ultraviolet light to break the carbon-halogen bonds.
Major Products Formed:
Substitution Products: Depending on the nucleophile, products can include compounds such as methylene cyanide (CH₂(CN)₂) or methylene amine derivatives.
Photodissociation Products: The primary products are bromine (Br₂) and iodine (I₂) radicals.
Comparación Con Compuestos Similares
Bromoiodomethane (CH₂BrI): Similar to bromodiiodomethane but contains only one iodine atom.
Diiodomethane (CH₂I₂): Contains two iodine atoms but lacks bromine.
Bromomethane (CH₃Br): Contains bromine but lacks iodine.
Uniqueness: Bromodiiodomethane’s unique combination of bromine and iodine atoms imparts distinct reactivity, making it a valuable reagent in organic synthesis and various scientific applications. Its ability to undergo both substitution and photodissociation reactions sets it apart from other halomethanes.
Propiedades
IUPAC Name |
bromo(diiodo)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CHBrI2/c2-1(3)4/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTGIGXMFLYACDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(Br)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CHBrI2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70204235 | |
| Record name | Bromodiiodomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
557-95-9 | |
| Record name | Bromodiiodomethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=557-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bromodiiodomethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bromodiiodomethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70204235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What can you tell us about the occurrence of bromodiiodomethane in drinking water?
A1: While not directly quantified in the study, the researchers investigated the formation of various trihalomethanes, including bromodiiodomethane, during the chlorination of surface water containing bromides and iodides []. This suggests that the presence of bromodiiodomethane in drinking water, particularly chlorinated water, is possible. Further research is needed to determine its prevalence and concentration levels in different water sources.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2-Fluoro-5-(trifluoromethyl)phenyl]thio]acetonitrile](/img/structure/B41816.png)










![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)


